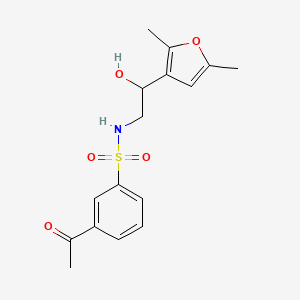
3-acetyl-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-acetyl-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to an amine. Sulfonamides are known for their diverse range of biological activities and have been extensively studied for their potential therapeutic applications.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonic acids with amine derivatives. In the context of the provided papers, similar synthetic strategies are employed. For instance, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involved the reaction of a sulfonyl chloride with an amine bearing a pyrimidine moiety . Although the exact synthesis of this compound is not detailed in the provided papers, it can be inferred that a similar approach could be used, starting from a suitable furan derivative and a benzenesulfonyl chloride.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group (S(=O)_2) bonded to an amine. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and hydrogen-bonding interactions, which contribute to the stability of the crystal lattice . These interactions are common in sulfonamides and can influence the compound's properties and reactivity.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including hydrolysis and rearrangement. For example, N-Acetoacetyl-p-methylsulfonylbenzenesulfonamide underwent a rearrangement reaction with alkali to form p-methylsulfonylphenylacetic acid . This indicates that under certain conditions, the acetyl group in this compound could potentially undergo similar rearrangement or hydrolysis reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, solubility, and reactivity. For instance, the introduction of substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties can alter the compound's ability to inhibit enzymes like carbonic anhydrase . The specific physical and chemical properties of this compound would depend on the nature of its substituents and their electronic effects.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
- A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds, including variations of benzenesulfonamide, exhibit properties useful in photodynamic therapy, particularly for cancer treatment. They are noted for their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Characterization of Derivatives
- Research by Gul et al. (2016) focused on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides using microwave irradiation. These derivatives were shown to inhibit cytosolic carbonic anhydrase isoenzymes, which are significant for various physiological functions. The study contributes to understanding the chemical structure and potential applications of these compounds in medicinal chemistry (Gul et al., 2016).
Applications in Enzyme Inhibition
- A study by Röver et al. (1997) synthesized and characterized N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. These compounds were found to be high-affinity inhibitors of this enzyme, suggesting their potential applications in studying the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Neuropharmacological Applications
- Hirst et al. (2006) explored SB-399885, a compound with a benzenesulfonamide structure, as a potent, selective 5-HT6 receptor antagonist with potential cognitive-enhancing properties. This research provides insights into the therapeutic utility of such compounds in treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Heterocyclic Synthesis
- The work by Hassan (2014) involved the synthesis of novel heterocyclic compounds containing a sulfonamide moiety, demonstrating their potential as inhibitors against Cyclooxygenase (COX-2). This highlights the versatility of sulfonamide derivatives in creating compounds with specific pharmacological activities (Hassan, 2014).
Antioxidant and Inhibitory Profiles
- A study by Lolak et al. (2020) investigated benzenesulfonamides incorporating 1,3,5-triazine motifs for their antioxidant properties and inhibitory effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These findings are significant in the context of diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Propiedades
IUPAC Name |
3-acetyl-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-10-7-15(12(3)22-10)16(19)9-17-23(20,21)14-6-4-5-13(8-14)11(2)18/h4-8,16-17,19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGKWOINXUHHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=CC(=C2)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

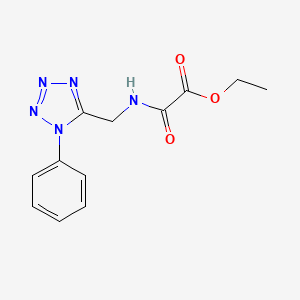
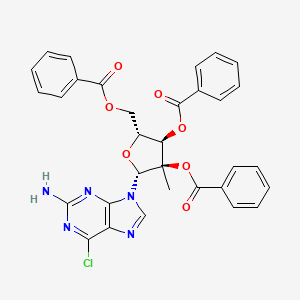

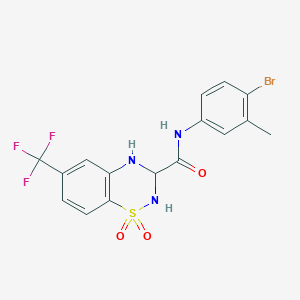


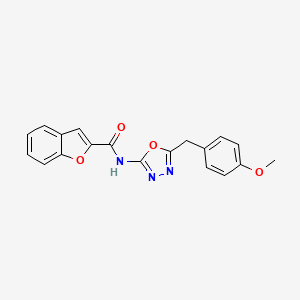
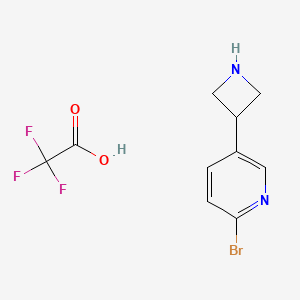
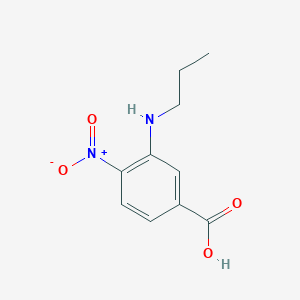


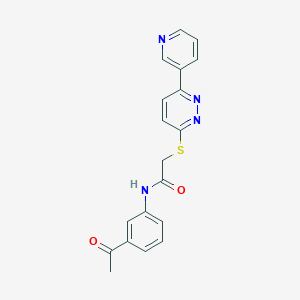
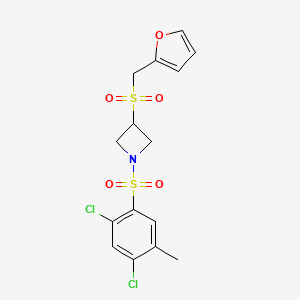
![6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2504694.png)